molecular formula C17H23N3OS B267371 N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide

Katalognummer B267371
Molekulargewicht: 317.5 g/mol
InChI-Schlüssel: LSDPDORUWGSYQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine-based compounds and has shown promising results in various studies.

Wirkmechanismus

The mechanism of action of N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide is not fully understood. However, studies have suggested that it acts as a dopamine receptor agonist and modulates the release of various neurotransmitters in the brain. The compound has also been shown to interact with the sigma-1 receptor, which plays a role in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide has various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with improved motor function and mood. The compound has also been shown to modulate the release of other neurotransmitters such as serotonin and norepinephrine. Additionally, N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide has been shown to have analgesic properties and can reduce pain sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide in lab experiments is its relatively low toxicity. The compound has been shown to have minimal side effects and can be used in various in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide. One of the areas of interest is its potential use in treating various neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to fully understand the mechanism of action of the compound and its effects on neurotransmitter release. Additionally, studies can be conducted to optimize the synthesis method of the compound and improve its solubility in water. Overall, N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide has shown promising results in various studies and has the potential to be a valuable therapeutic agent in the future.

Synthesemethoden

The synthesis of N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with N-(benzylpiperidin-4-yl)thiocarbamoyl chloride in the presence of a base. The reaction takes place under mild conditions and yields a white solid product that is relatively stable. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Wissenschaftliche Forschungsanwendungen

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various neurological disorders such as Parkinson's disease, schizophrenia, and depression. The compound has also been studied for its analgesic properties and has shown potential in treating chronic pain.

Eigenschaften

Produktname

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide

Molekularformel

C17H23N3OS

Molekulargewicht

317.5 g/mol

IUPAC-Name

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H23N3OS/c21-16(14-6-7-14)19-17(22)18-15-8-10-20(11-9-15)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H2,18,19,21,22)

InChI-Schlüssel

LSDPDORUWGSYQV-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2CCN(CC2)CC3=CC=CC=C3

Kanonische SMILES

C1CC1C(=O)NC(=S)NC2CCN(CC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.